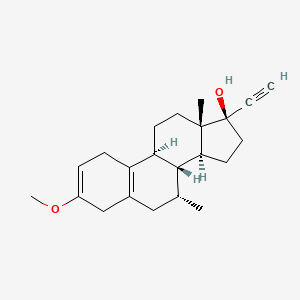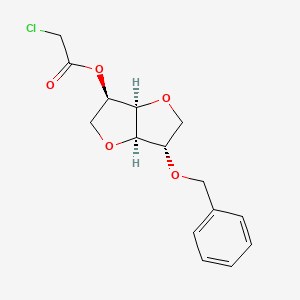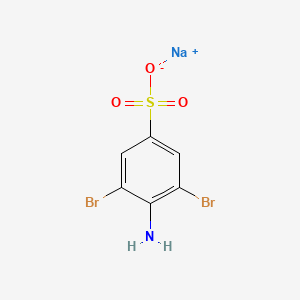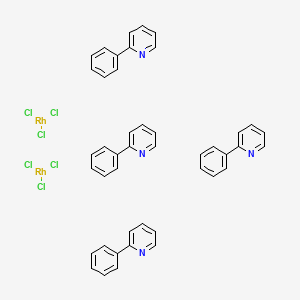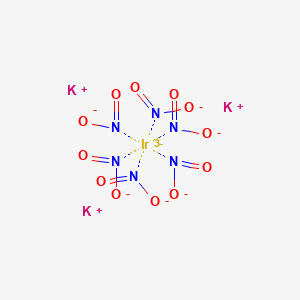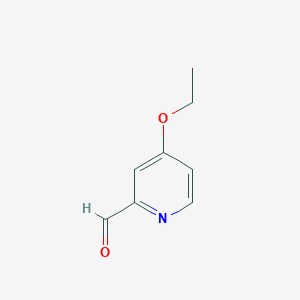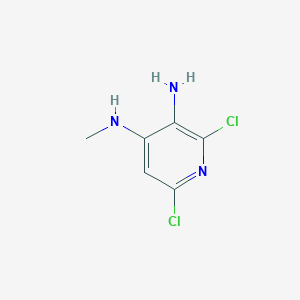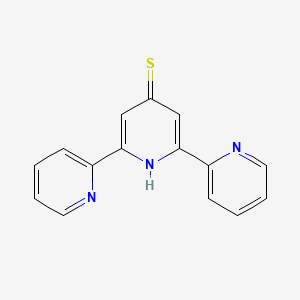
2,6-dipyridin-2-yl-1H-pyridine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’6’,2’‘-Terpyridine-4’-thiol: is a chemical compound with the molecular formula C15H11N3S . It is a derivative of terpyridine, a tridentate ligand that can coordinate with metal ions to form various complexes . The presence of a thiol group at the 4’ position adds unique properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2’:6’,2’‘-Terpyridine-4’-thiol typically begins with 2-acetylpyridine.
Reaction Steps:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’:6’,2’‘-Terpyridine-4’-thiol can undergo oxidation reactions, often forming disulfide bonds.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and iodine.
Reducing Agents: Reducing agents like sodium borohydride are often used.
Solvents: Reactions are typically carried out in solvents like ethanol or dichloromethane.
Major Products:
Disulfides: Oxidation reactions often yield disulfide compounds.
Sulfides: Reduction reactions produce sulfides.
Substituted Derivatives: Substitution reactions result in various substituted terpyridine derivatives.
Scientific Research Applications
Chemistry:
Coordination Chemistry: 2,2’:6’,2’‘-Terpyridine-4’-thiol is widely used as a ligand in coordination chemistry to form complexes with metal ions.
Catalysis: It is utilized in the synthesis of chiral derivatives for asymmetric catalysis.
Biology and Medicine:
Anticancer Research: The compound has been studied for its potential in developing anticancer drugs, particularly in forming complexes with platinum.
Biological Probes: It is used in the design of biological probes for detecting metal ions.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
2,2’6’,2’'-Terpyridine: A closely related compound without the thiol group, used in similar coordination chemistry applications.
4’-Chloro-2,2’6’,2’'-Terpyridine: A derivative with a chloro group at the 4’ position, used in forming coordination polymers.
2,2’-Bipyridine: Another tridentate ligand, but with only two pyridine rings, used in various metal complexes.
Uniqueness:
Properties
Molecular Formula |
C15H11N3S |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2,6-dipyridin-2-yl-1H-pyridine-4-thione |
InChI |
InChI=1S/C15H11N3S/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) |
InChI Key |
RVNQZFSATGNDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=S)C=C(N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Chlorotitanium(1+);cyclopenta-1,3-diene;[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B1512879.png)
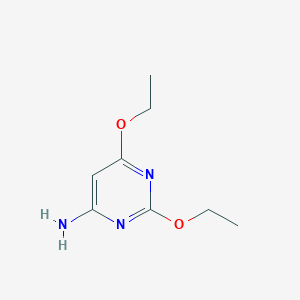
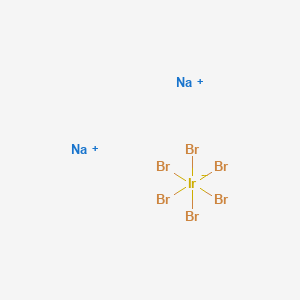
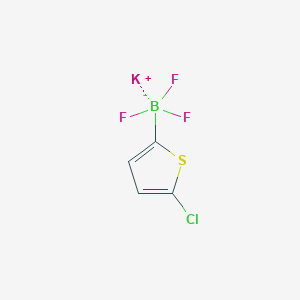
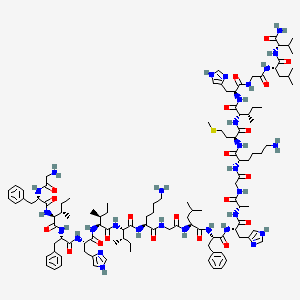
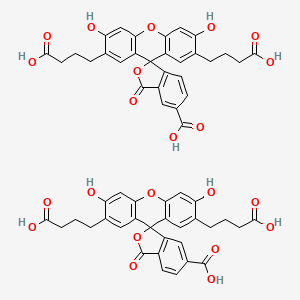
![1-Hexyl-2-[(1E,3Z)-3-(1-hexyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-3,3-dimethyl-3H-indol-1-ium iodide](/img/structure/B1512887.png)
